4-(Chlorosulfonyl)benzoic acid
Overview
Description
4-(Chlorosulfonyl)benzoic acid: is an organic compound with the molecular formula C7H5ClO4S. It is a white crystalline solid that is used as a reagent in various chemical reactions. This compound is known for its ability to introduce the chlorosulfonyl group into organic molecules, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various biochemical reactions It’s known to be used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine .
Mode of Action
It’s known to participate in the sulfonation of γ-cyclodextrin . Sulfonation is a chemical process where a hydrogen atom is replaced by a sulfonic acid functional group. This process can significantly alter the properties of the target molecule, affecting its solubility, reactivity, and binding affinity.
Biochemical Pathways
Its role in the preparation of polymer-bound transfer hydrogenation catalysts suggests that it may be involved in hydrogenation reactions . Hydrogenation is a type of reduction reaction that is fundamental to many biological processes, including energy production and biosynthesis of essential biomolecules.
Result of Action
Its use in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine suggests that it can facilitate the formation of these compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to react with water, producing toxic gases . Therefore, it should be handled and stored under inert gas at 2-8°C .
Biochemical Analysis
Biochemical Properties
The role of 4-(Chlorosulfonyl)benzoic acid in biochemical reactions is primarily as a reagent. It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine
Cellular Effects
It is known that the compound can cause severe skin burns and eye damage , indicating that it can have significant effects on cellular function.
Molecular Mechanism
It is known to be used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine , suggesting that it may interact with biomolecules in these contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chlorosulfonyl)benzoic acid can be synthesized through the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in acetic anhydride and acetic acid at temperatures ranging from 20°C to 40°C. The reaction mixture is then poured into ice water, filtered, and dried to obtain the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with chlorosulfonic acid under alkaline conditions. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorosulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Electrophilic Addition Reactions: The compound can undergo electrophilic addition reactions due to the presence of the chlorosulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Addition: Reagents such as alkenes and alkynes can be used under acidic conditions.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Addition Reactions: Products include sulfonylated alkenes and alkynes.
Scientific Research Applications
4-(Chlorosulfonyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Methyl 4-(chlorosulfonyl)benzoate
- Ethyl 4-(chlorosulfonyl)benzoate
- 3-(Chlorosulfonyl)benzoic acid
- 4-Acetylbenzenesulfonyl chloride
- P-Toluenesulfonyl chloride
Uniqueness: 4-(Chlorosulfonyl)benzoic acid is unique due to its specific reactivity and the ability to introduce the chlorosulfonyl group into organic molecules. This makes it a versatile reagent in organic synthesis, particularly in the preparation of sulfonylated compounds .
Properties
IUPAC Name |
4-chlorosulfonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSSXYPZOFISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064960 | |
Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10130-89-9 | |
Record name | 4-(Chlorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10130-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(Chlorosulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10130-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191087 | |
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Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chlorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(CHLOROSULFONYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW7ZBW2FWE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Chlorosulfonyl)benzoic acid utilized in the synthesis of potential drug candidates?
A: this compound serves as a versatile building block in organic synthesis, particularly for introducing sulfonamide and sulfonyl functionalities. [, , ] For example, in the development of anti-dengue virus agents, it reacts with amantadine to form N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide, a hybrid compound exhibiting promising antiviral activity. [] In another study, it was employed to modify peptides, ultimately yielding bisubstrate inhibitors of the epidermal growth factor receptor protein kinase. [] This highlights its utility in generating diverse molecules with potential therapeutic applications.
Q2: Can you elaborate on the use of this compound in material science?
A: Research indicates that this compound plays a crucial role in enhancing the performance of perovskite solar cells. [] It acts as a dual-functional additive, passivating both anionic and cationic defects within the CsPbI2Br perovskite film. [] This passivation effect effectively suppresses the light-soaking effect, thereby improving the stability and accuracy of power output in these solar cells. [] This application highlights its potential in advancing material science and renewable energy technologies.
Q3: Are there established analytical methods for detecting and quantifying this compound or its derivatives?
A: While the provided research excerpts do not explicitly detail specific analytical methods for this compound, several techniques are commonly employed for characterizing similar compounds. Nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to confirm the structure of newly synthesized derivatives. [, , ] These techniques provide valuable information about the compound's structure, purity, and presence of functional groups.
Q4: What are the implications of structural modifications to this compound in drug design?
A: Modifying the structure of this compound, particularly at the sulfonyl chloride moiety, can significantly influence the biological activity of the resulting compounds. [] For instance, replacing the chlorine atom with different amine groups leads to variations in the potency and selectivity of the synthesized molecules. [] Understanding the structure-activity relationship (SAR) is crucial in optimizing the desired pharmacological properties of potential drug candidates.
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